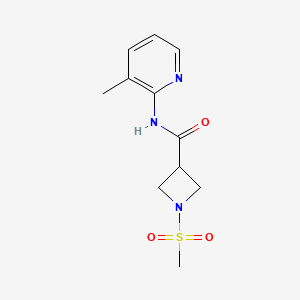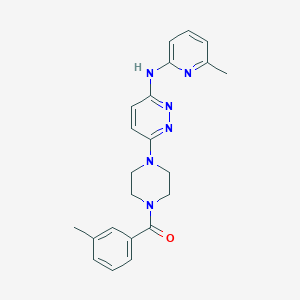![molecular formula C13H17Cl2N3O2 B2522165 N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide CAS No. 1796119-17-9](/img/structure/B2522165.png)
N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide, commonly known as DAA-1106, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been extensively studied for its therapeutic properties.
Scientific Research Applications
DAA-1106 has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DAA-1106 has also been studied for its potential use in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, DAA-1106 has been investigated for its use as a diagnostic tool in imaging studies.
Mechanism of Action
DAA-1106 acts as a ligand for the peripheral benzodiazepine receptor (PBR), which is expressed in various tissues including the brain, immune cells, and endocrine organs. The activation of PBR by DAA-1106 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, thereby reducing inflammation. DAA-1106 also exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. DAA-1106 has also been shown to reduce oxidative stress in the brain by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DAA-1106 in lab experiments is its high affinity for the PBR, which allows for specific targeting of this receptor. DAA-1106 also exhibits good stability and solubility, making it suitable for use in various experimental conditions. However, one of the limitations of using DAA-1106 is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of DAA-1106. One area of research is the development of more potent and selective PBR ligands that can be used for the treatment of various diseases. Another area of research is the investigation of the potential use of DAA-1106 in combination with other compounds for the treatment of neurodegenerative and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DAA-1106 and its effects on various physiological processes.
Synthesis Methods
The synthesis of DAA-1106 involves the reaction of 2,2-dichloroacetyl chloride with N-(2-aminoethyl)-4-(dimethylamino)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain DAA-1106 in high purity.
properties
IUPAC Name |
N-[2-[(2,2-dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-18(2)10-5-3-9(4-6-10)12(19)16-7-8-17-13(20)11(14)15/h3-6,11H,7-8H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOTUVNFYHQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-N-(2-{[4-(dimethylamino)phenyl]formamido}ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

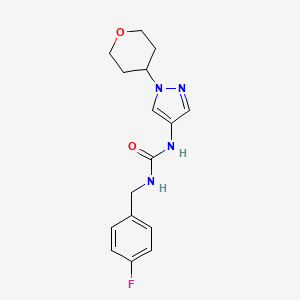
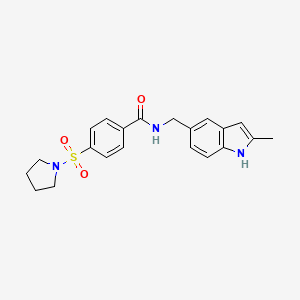
![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)
![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)
![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)
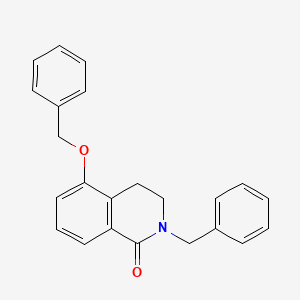
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2522099.png)
![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)
